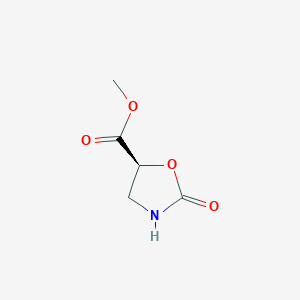
Methyl (s)-2-oxooxazolidine-5-carboxylate
説明
Methyl (s)-2-oxooxazolidine-5-carboxylate is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (S)-2-oxooxazolidine-5-carboxylate, also known as 4-oxazolidinecarboxylic acid, 2-oxo-, methyl ester, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
- Molecular Formula : CHNO
- Molecular Weight : 145.11 g/mol
- CAS Number : 132682-22-5
Antibacterial Activity
Recent studies have shown that derivatives of oxazolidine compounds exhibit significant antibacterial properties. For example, compounds related to this compound have been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.004 - 0.03 mg/mL | 0.008 - 0.06 mg/mL |
| S. aureus | 0.015 mg/mL | 0.030 mg/mL |
| B. cereus | 0.015 mg/mL | 0.020 mg/mL |
| En. cloacae | 0.004 mg/mL | 0.008 mg/mL |
The most potent derivatives demonstrated MIC values significantly lower than those of traditional antibiotics like ampicillin and streptomycin, indicating a promising alternative for treating bacterial infections .
Antifungal Activity
In addition to antibacterial effects, this compound derivatives have also shown antifungal activity. The compounds were tested against various fungal strains, yielding the following results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| T. viride | 0.004 - 0.06 mg/mL |
| A. fumigatus | >0.06 mg/mL |
The compounds exhibited good to excellent antifungal activity, particularly against T. viride, highlighting their potential in treating fungal infections .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxazolidine structure can significantly influence biological activity:
- Substituent Effects : The presence of specific substituents on the oxazolidine ring can enhance or diminish antibacterial potency.
- Docking Studies : Molecular docking has suggested that certain structural features interact favorably with bacterial enzymes, such as MurB in E. coli, which is crucial for cell wall synthesis .
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo effects of this compound in animal models, demonstrating a significant reduction in bacterial load in infected subjects compared to controls.
- Cytotoxicity Assessment : Cytotoxicity assays using MTT showed that while the compound exhibits potent antimicrobial activity, it maintains a favorable safety profile against normal human cells (MRC5), suggesting its potential as a therapeutic agent with minimal side effects .
特性
IUPAC Name |
methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIRDDVWDKCTO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















